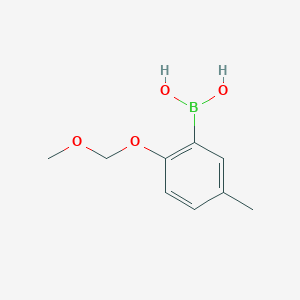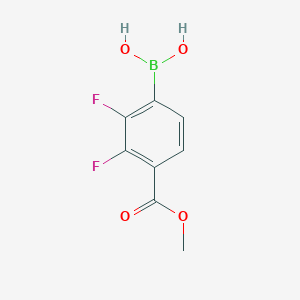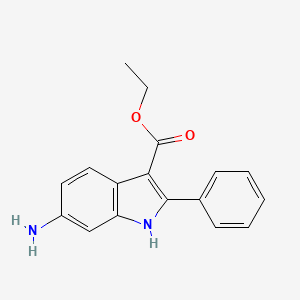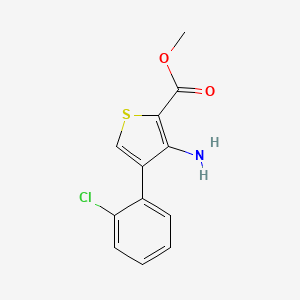
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
説明
“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
Thiophene derivatives, including “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate”, are synthesized using various methods. One of the common methods is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carboxylate group (COO-) and an amino group (NH2), attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives, including “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate”, can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is a solid compound . Its empirical formula is C12H10ClNO2S, and its molecular weight is 267.73 .科学的研究の応用
Genotoxic and Carcinogenic Potentials
- Thiophene derivatives, including Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate, are used in products like pharmaceuticals and agrochemicals. A study assessed their genotoxic/mutagenic and carcinogenic potentials, using in vitro and in silico methodologies. These derivatives showed activity in specific assays, highlighting potential toxicological profiles (Lepailleur et al., 2014).
Chemical Synthesis and Reactivity
- Research has explored the reactions of Methyl 3-hydroxythiophene-2-carboxylate, closely related to the compound , for the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. This demonstrates its utility in organic synthesis (Corral & Lissavetzky, 1984).
Antimicrobial Activity
- Derivatives of 2-amino-4-(4-chlorophenyl)thiophene have been synthesized and assessed for antimicrobial activity. Such studies indicate the potential of Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate in developing new antimicrobial agents (Arora et al., 2013).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, showing its role in creating new chemical entities (Krinochkin et al., 2021).
Multi-component Synthesis
- It's involved in one-pot synthesis protocols, indicating its efficiency in producing complex molecules like tetrasubstituted thiophenes (Sahu et al., 2015).
Cyclization Reactions
- Studies have also examined its reactivity in cyclization reactions, creating novel heterocyclic compounds, which are crucial in pharmaceutical development (Hajjem et al., 2010).
Anticonvulsant Properties
- Research into anticonvulsant enaminones includes compounds structurally similar to Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate, suggesting potential neurological applications (Kubicki et al., 2000).
Cytotoxic Agents
- Novel thiophene and benzothiophene derivatives, related to this compound, have been synthesized and evaluated as anti-cancer agents. This research underscores its relevance in cancer treatment development (Mohareb et al., 2016).
CNS Depressant Activity
- Some derivatives have been studied for their CNS depressant activity, indicating potential applications in neurology and psychiatry (Bhattacharjee et al., 2011).
Safety And Hazards
特性
IUPAC Name |
methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCNUKVNNNQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



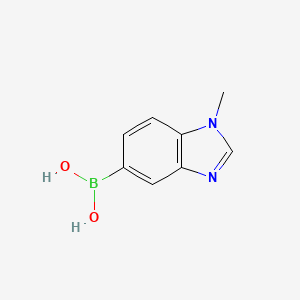
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
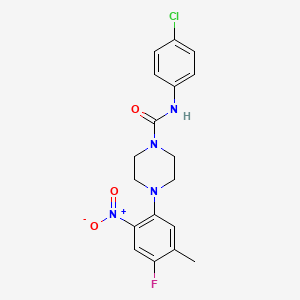
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
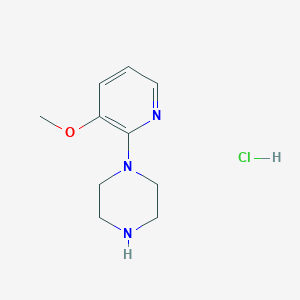
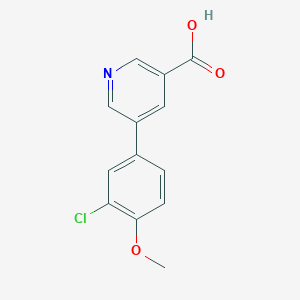
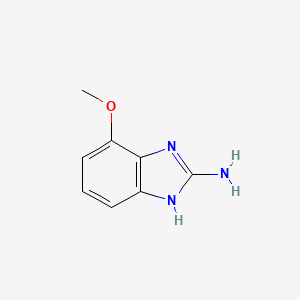
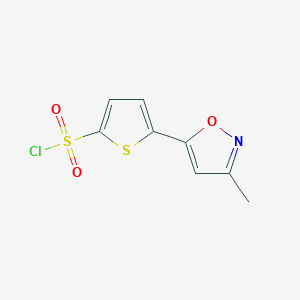
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
